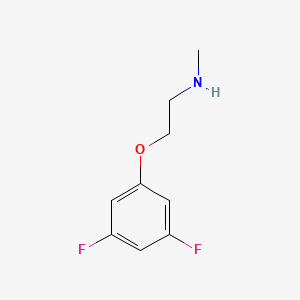

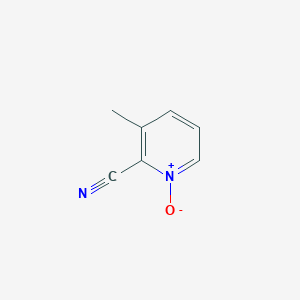

![molecular formula C14H12N2O2 B1451673 6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile CAS No. 915411-34-6](/img/structure/B1451673.png)

6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile

Übersicht

Wissenschaftliche Forschungsanwendungen

Synthesis of Pumiliotoxin C and Lasubine II

This compound serves as a starting reagent in the stereocontrolled synthesis of complex molecules like (±)-pumiliotoxin C and (±)-lasubine II . These molecules are alkaloids with significant biological activity, and their synthesis is crucial for the development of new pharmacological agents.

Ligands for Neuronal Nicotinic Acetylcholine Receptors

The compound is utilized in the construction of dihydropyridin-4-ones, which act as potential ligands for neuronal nicotinic acetylcholine receptors . These receptors are targets for drug development in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Organic Electronics

Derivatives of this compound have been used in the development of organic electronic devices . These materials exhibit fascinating electronic and optoelectronic properties and are promising alternatives to more expensive inorganic materials.

Non-Linear Optical Properties

Certain derivatives, such as those studied in the context of non-linear optical properties, can be used in the development of new materials for photonic applications . These materials are essential for the advancement of technologies like high-speed data transmission and laser systems.

Protein Farnesyltransferase Inhibitors

It is used for the preparation of benzoylated N-ylides, which are inhibitors of protein farnesyltransferase . This enzyme is involved in post-translational modification of proteins and is a target for cancer therapy.

Fluorescence Quantum Yields in Solid State

Pyrazolo pyridine derivatives, related to this compound, have high fluorescence quantum yields in the solid state and are used in light-emitting diode (LED) applications . This property is valuable for the development of efficient and bright LEDs.

Photovoltaic Properties

In the field of renewable energy, derivatives of this compound have shown photovoltaic properties, making them suitable for use in solar cells . The ability to convert light into electricity is critical for the development of sustainable energy sources.

Schottky Junctions and Memristive Devices

These derivatives find applications in Schottky junctions and memristive devices . Schottky junctions are vital components in semiconductor technology, and memristive devices are key for the next generation of non-volatile memory.

Safety and Hazards

- Hazard Statements : H302, H312, H315, H319, H332, H335 (Refer to the MSDS for details)

Eigenschaften

IUPAC Name |

6-[(4-methoxyphenyl)methoxy]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c1-17-13-5-2-11(3-6-13)10-18-14-7-4-12(8-15)9-16-14/h2-7,9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLXYAPFCZSSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(4-Methoxyphenyl)methoxy]pyridine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

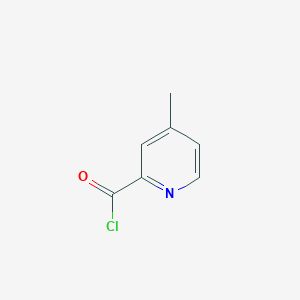

![6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1451590.png)

![N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide](/img/structure/B1451594.png)

![3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1451597.png)

![N-[3-(difluoromethoxy)phenyl]guanidine](/img/structure/B1451599.png)

![3-[5-(2-Thienyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1451600.png)

![3-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid](/img/structure/B1451604.png)

![[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1451606.png)

![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1451609.png)